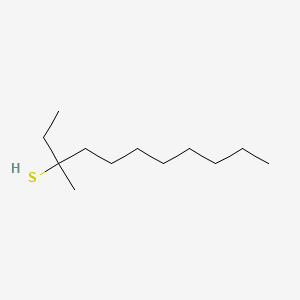![molecular formula C14H7N3O2 B12662243 1H-Anthra[2,3-d]triazole-5,10-dione CAS No. 78324-76-2](/img/structure/B12662243.png)
1H-Anthra[2,3-d]triazole-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Anthra[2,3-d]triazole-5,10-dione: is a chemical compound with the molecular formula C14H7N3O2. It is a member of the triazole family, characterized by a fused ring structure that includes both anthracene and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Anthra[2,3-d]triazole-5,10-dione typically involves the cyclization of appropriate anthracene derivatives with triazole precursors. One common method includes the reaction of anthracene-2,3-dicarboxylic anhydride with hydrazine hydrate, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Anthra[2,3-d]triazole-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
Chemistry: 1H-Anthra[2,3-d]triazole-5,10-dione is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets .
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of anti-cancer and anti-microbial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1H-Anthra[2,3-d]triazole-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with different reactivity and applications.
Anthraquinone: Shares the anthracene moiety but lacks the triazole ring, leading to different chemical properties.
5,10-Dioxo-1H-anthra[2,3-d]triazole: A closely related compound with similar but distinct chemical behavior.
Uniqueness: 1H-Anthra[2,3-d]triazole-5,10-dione is unique due to its fused ring structure, combining the properties of both anthracene and triazole. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
CAS No. |
78324-76-2 |
|---|---|
Molecular Formula |
C14H7N3O2 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2H-naphtho[3,2-f]benzotriazole-5,10-dione |
InChI |
InChI=1S/C14H7N3O2/c18-13-7-3-1-2-4-8(7)14(19)10-6-12-11(5-9(10)13)15-17-16-12/h1-6H,(H,15,16,17) |
InChI Key |
LSBFHEKUKJOTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=NNN=C4C=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
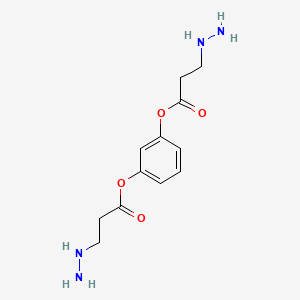
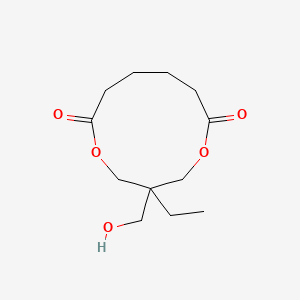
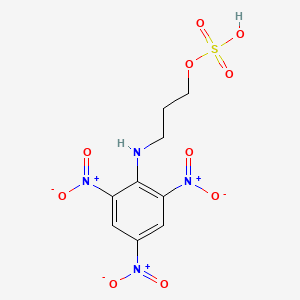
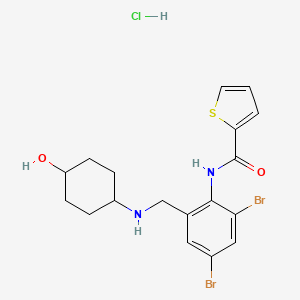
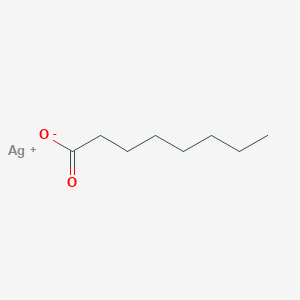
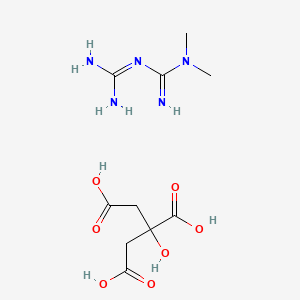
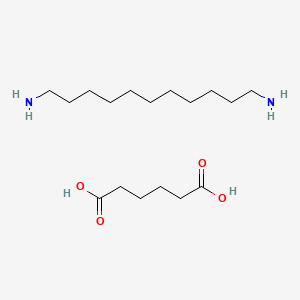
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)



